N-[2-(allyloxy)benzylidene]-N-(5-amino-1H-tetraazol-1-yl)amine
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Overview
Description
N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine typically involves the reaction of 2-allyloxybenzaldehyde with tetrazole-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs), which are involved in gene expression regulation, or protein tyrosine phosphatases (PTPs), which play a role in cell signaling.
Comparison with Similar Compounds
N1-(2-Allyloxy-benzylidene)-tetrazole-1,5-diamine can be compared with other similar compounds, such as:
- N’ (1),N’ (9)-BIS (2- (ALLYLOXY)BENZYLIDENE)NONANEDIHYDRAZIDE
- N’ (1),N’ (5)-BIS (2- (ALLYLOXY)BENZYLIDENE)PENTANEDIHYDRAZIDE
- 5- [2- (allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and potential applications. The unique features of N1
Properties
Molecular Formula |
C11H12N6O |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C11H12N6O/c1-2-7-18-10-6-4-3-5-9(10)8-13-17-11(12)14-15-16-17/h2-6,8H,1,7H2,(H2,12,14,16)/b13-8+ |
InChI Key |
WGBPVJSSBHCWLD-MDWZMJQESA-N |
SMILES |
C=CCOC1=CC=CC=C1C=NN2C(=NN=N2)N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/N2C(=NN=N2)N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NN2C(=NN=N2)N |
solubility |
2.8 [ug/mL] |
Origin of Product |
United States |
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